molecular formula C19H21N5O B4197491 1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine

1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B4197491
M. Wt: 335.4 g/mol
InChI Key: OHELOTZZZHQCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazoles. It has gained attention in the field of scientific research due to its potential applications as a pharmacological agent.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria as well as fungi. However, one of the limitations of using this compound is its relatively low yield during synthesis.

Future Directions

There are several future directions for the study of 1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine. One possible direction is to investigate its potential as an anti-cancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines. Another possible direction is to explore its potential as an anti-inflammatory agent in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to optimize the synthesis method and improve the yield of the compound.
In conclusion, this compound is a synthetic compound with potential applications as a pharmacological agent. Its broad-spectrum antimicrobial activity, anti-inflammatory, analgesic, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method.

Scientific Research Applications

1-acetyl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess anti-inflammatory, analgesic, and anti-cancer properties.

properties

IUPAC Name

1-[5-[[4-(dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14(25)24-19(21-18(22-24)16-7-5-4-6-8-16)20-13-15-9-11-17(12-10-15)23(2)3/h4-12H,13H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELOTZZZHQCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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